

4-Bromotetrahydropyran: A Key Building Block in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Bromotetrahydropyran

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Introduction

4-Bromotetrahydropyran has emerged as a versatile and valuable building block for the synthesis of complex molecular architectures in the pharmaceutical industry. Its utility lies in the facile introduction of the tetrahydropyran (THP) moiety into target molecules. The THP ring is a prevalent scaffold in medicinal chemistry, often employed to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. It can serve as a bioisosteric replacement for other cyclic systems, like cyclohexane, providing an additional hydrogen bond acceptor through its ether oxygen, which can lead to improved target engagement.^[1] This document provides detailed application notes and protocols for the use of **4-bromotetrahydropyran** in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

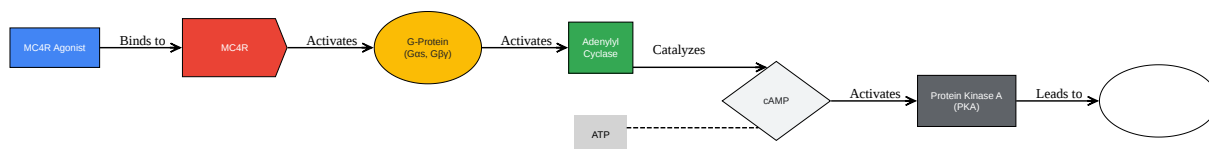
Application in the Synthesis of Melanocortin-4 Receptor (MC4R) Agonists

The melanocortin-4 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight.^{[2][3]} Agonists of MC4R are a promising therapeutic strategy for the treatment of obesity and other metabolic disorders.^[4] The synthesis of potent and selective MC4R agonists often incorporates the tetrahydropyran motif to optimize drug-like properties.

A key step in the synthesis of certain MC4R agonists involves the nucleophilic substitution of the bromide from **4-bromotetrahydropyran** with a suitable nucleophile, such as a nitrogen atom within a heterocyclic core. This reaction effectively couples the THP moiety to the core structure of the pharmacophore.

Signaling Pathway of the Melanocortin-4 Receptor

The activation of the MC4R by an agonist initiates a downstream signaling cascade, primarily through the G α s subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a physiological response, such as a reduction in food intake.



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Caption: Agonist binding to MC4R activates a G-protein signaling cascade.

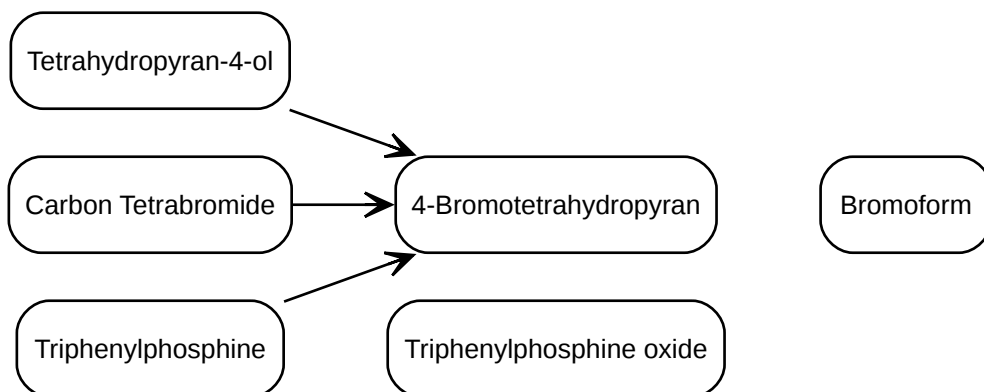
Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **4-bromotetrahydropyran** and its subsequent use in the preparation of a key intermediate for an MC4R agonist.

Protocol 1: Synthesis of 4-Bromotetrahydropyran

This protocol describes the synthesis of **4-bromotetrahydropyran** from the commercially available tetrahydropyran-4-ol via an Appel-type reaction.

Reaction Scheme:

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Caption: Synthesis of **4-bromotetrahydropyran** from tetrahydropyran-4-ol.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
Tetrahydropyran-4-ol	102.13	1.0 g	9.79
Carbon Tetrabromide	331.63	3.6 g	10.86
Triphenylphosphine	262.29	3.1 g	11.82
Dichloromethane (DCM)	-	25 mL	-

Procedure:

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-ol (1.0 g, 9.79 mmol), carbon tetrabromide (3.6 g, 10.86 mmol), and triphenylphosphine (3.1 g, 11.82 mmol).
- Add dichloromethane (25 mL) to the flask.
- Stir the reaction mixture at room temperature overnight.

- Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Ethyl acetate/Hexane = 1:4).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane = 1:20) to afford **4-bromotetrahydropyran** as a colorless oil.

Results:

Product	Yield (g)	Yield (%)	Appearance
4-Bromotetrahydropyran	1.4	87	Colorless oil

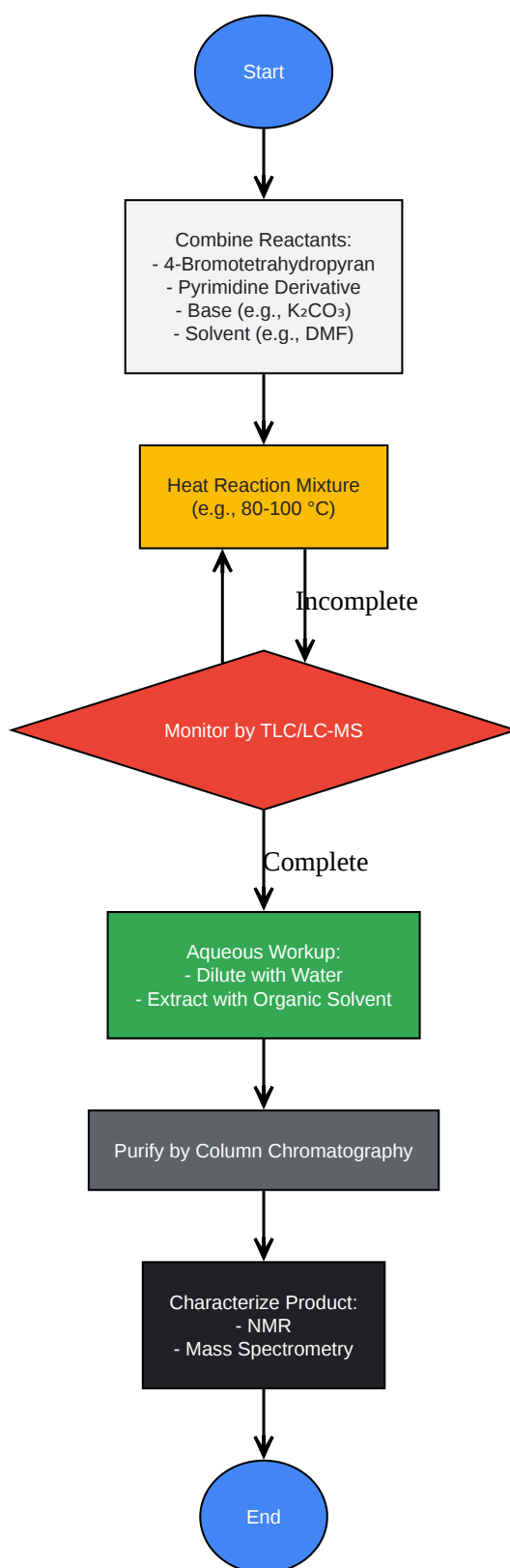
Characterization Data:

- ^1H NMR (400 MHz, CDCl_3): δ 4.25-4.15 (m, 1H), 4.05-3.95 (m, 2H), 3.60-3.50 (m, 2H), 2.20-2.10 (m, 2H), 2.05-1.95 (m, 2H).
- ^{13}C NMR (101 MHz, CDCl_3): δ 66.5, 48.2, 35.8.
- Mass Spectrometry (GC-MS): m/z 164, 166 ($[\text{M}]^+$, Br isotope pattern).

Protocol 2: Synthesis of a Tetrahydropyranyl-Substituted Pyrimidine Intermediate

This protocol details the nucleophilic substitution reaction between **4-bromotetrahydropyran** and a pyrimidine derivative, a key step in the synthesis of some MC4R agonists.

Experimental Workflow:



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Caption: General workflow for the synthesis of tetrahydropyranyl-substituted heterocycles.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
2-Chloro-5-iodopyrimidine	228.40	1.0 g	4.38
4-Bromotetrahydropyran	165.03	0.80 g	4.85
Potassium Carbonate	138.21	1.21 g	8.76
N,N-Dimethylformamide (DMF)	-	10 mL	-

Procedure:

- To a 50 mL round-bottom flask, add 2-chloro-5-iodopyrimidine (1.0 g, 4.38 mmol), **4-bromotetrahydropyran** (0.80 g, 4.85 mmol), and potassium carbonate (1.21 g, 8.76 mmol).
- Add N,N-dimethylformamide (10 mL) to the flask.
- Heat the reaction mixture to 90 °C and stir for 12 hours.
- Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane = 1:3).
- After cooling to room temperature, pour the reaction mixture into water (50 mL).
- Extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of 0-30% ethyl acetate in hexane) to yield the desired product.

Results:

Product	Yield (g)	Yield (%)	Appearance
2-Chloro-5-(tetrahydropyran-4-yl)pyrimidine	0.75	80	White solid

Characterization Data:

- ^1H NMR (400 MHz, CDCl_3): δ 8.52 (s, 2H), 4.10-4.00 (m, 2H), 3.55-3.45 (m, 2H), 3.20-3.10 (m, 1H), 2.00-1.90 (m, 4H).
- Mass Spectrometry (ESI+): m/z 213.1 $[\text{M}+\text{H}]^+$.

Conclusion

4-Bromotetrahydropyran is a highly effective reagent for the incorporation of the tetrahydropyran scaffold into pharmaceutically relevant molecules. The protocols provided herein demonstrate its utility in straightforward and high-yielding synthetic transformations. The ability to readily introduce the THP moiety allows for the fine-tuning of physicochemical properties, which is a critical aspect of modern drug design and development. The examples provided in the context of MC4R agonist synthesis highlight the importance of **4-bromotetrahydropyran** as a key building block for accessing novel therapeutics.

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